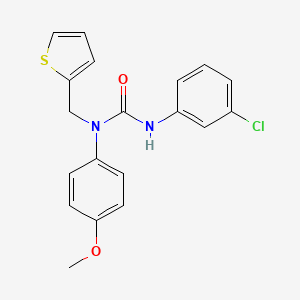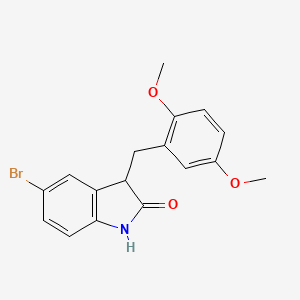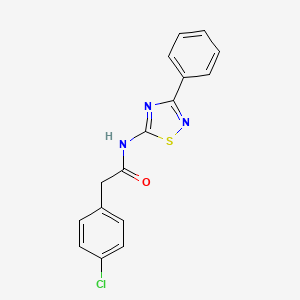![molecular formula C21H26N2O4 B11362639 4-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11362639.png)
4-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide is an organic compound with a complex structure that includes methoxy groups, a morpholine ring, and a benzamide core
Preparation Methods
The synthesis of 4-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of 4-methoxyphenethylamine, followed by its reaction with morpholine and subsequent acylation to form the final benzamide structure. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
4-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, which can be useful in modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It could be used in the development of new materials or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
4-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide can be compared with other similar compounds, such as:
- 4-methoxy-N-(4-methylbenzyl)benzamide
- 4-methoxyphenethylamine
- 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-7-3-16(4-8-18)20(23-11-13-27-14-12-23)15-22-21(24)17-5-9-19(26-2)10-6-17/h3-10,20H,11-15H2,1-2H3,(H,22,24) |
InChI Key |
YWBJKIBKUGQALM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ethylsulfonyl)-N-(2-fluorophenyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}pyrimidine-4-carboxamide](/img/structure/B11362559.png)
![N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B11362561.png)
![N-[1-(propan-2-yl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B11362569.png)


![2-(2-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide](/img/structure/B11362598.png)

![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B11362612.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-cyclopentylacetamide](/img/structure/B11362616.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B11362621.png)
![N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11362627.png)
![2-{[3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11362631.png)


